molecular formula C35H42N4O6 B10852450 N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid

N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid

Cat. No.: B10852450
M. Wt: 614.7 g/mol
InChI Key: FVQSSYMRZKLFDR-QTZXECCPSA-N
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Description

PD-136621 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its utility in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD-136621 typically involves a series of chemical reactions that include the use of specific reagents and catalysts. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of PD-136621 may involve large-scale chemical reactors and advanced purification techniques to ensure the compound’s purity and yield. The process may include steps such as chemical reduction, deposition-precipitation, and impregnation methods to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: PD-136621 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of specific solvents to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of PD-136621, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

PD-136621 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of PD-136621 involves its interaction with specific molecular targets and pathways. It may act as a catalyst in chemical reactions by facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes or receptors to modulate their activity and produce specific biological effects .

Comparison with Similar Compounds

PD-136621 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    Palladium-catalyzed compounds: These compounds share similar catalytic properties and are used in similar chemical reactions.

    Organometallic compounds: These compounds contain metal-carbon bonds and exhibit similar reactivity and applications.

Uniqueness: PD-136621 is unique due to its specific chemical structure and the range of reactions it can undergo.

Properties

Molecular Formula

C35H42N4O6

Molecular Weight

614.7 g/mol

IUPAC Name

4-[[(1S)-2-[[2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35?/m1/s1

InChI Key

FVQSSYMRZKLFDR-QTZXECCPSA-N

Isomeric SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC[C@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Origin of Product

United States

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